molecular formula C17H17FN2O3 B5101470 ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B5101470
M. Wt: 316.33 g/mol
InChI Key: AGGGFAIWSYFTOH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a fluorophenyl group

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-6-5-7-11(18)8-10/h5-8,14H,3-4,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGGFAIWSYFTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-fluorobenzaldehyde in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is crucial to ensure consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyran ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, at specific positions on the molecule.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the fluorine atom on the phenyl ring.

    Ethyl 6-amino-5-cyano-2-methyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate: Similar structure but has a methyl group instead of an ethyl group at the 2-position.

Uniqueness

The presence of the fluorine atom in ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

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